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Compound of Interest

(4-1sobutoxyphenyl)methanamine
Compound Name:
acetate

Cat. No.: B2629196

An In-depth Technical Guide to the Chemical Properties of (4-Isobutoxyphenyl)methanamine
Acetate

This guide provides a comprehensive technical overview of (4-
Isobutoxyphenyl)methanamine acetate, a key chemical intermediate. Designed for
researchers, scientists, and professionals in drug development, this document delves into the
compound's core chemical properties, analytical methodologies, and practical handling
considerations, grounded in established scientific principles.

Introduction and Strategic Importance

(4-1sobutoxyphenyl)methanamine acetate (CAS No: 955997-89-4) is the acetate salt of the
primary amine (4-Isobutoxyphenyl)methanamine[1][2]. While specific research on the salt form
Is limited, its constituent amine is a recognized intermediate in synthetic chemistry[3]. Notably,
this compound has been identified as "Pimavanserin Impurity 7," indicating its relevance in the
process chemistry and quality control of Pimavanserin, a drug used for the treatment of
Parkinson's disease psychosis[2][4]. Understanding the properties of this salt is therefore
critical for process optimization, impurity profiling, and ensuring the quality of the final active
pharmaceutical ingredient (API).

This guide will systematically detail the compound's identity, physicochemical characteristics,
anticipated spectroscopic profile, and robust analytical methods for its characterization and
guantification.
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Chemical Identity and Structural Elucidation

(4-1sobutoxyphenyl)methanamine acetate is an ionic compound formed through an acid-
base reaction between the weak base, (4-Isobutoxyphenyl)methanamine, and the weak acid,
acetic acid[2][5]. In this salt, the amine group is protonated to form an aminium cation, and the
acetic acid is deprotonated to form the acetate anion.

(4-Isobutoxyphenyl)methanaminium (Cation) Acetate (Anion)

Click to download full resolution via product page
Caption: Cationic and Anionic Components of the Salt.

The molecular formula of the salt is CL13H21NO3, which represents the combination of the
C11H17NO amine base and the C2H402 acetic acid[1][6].

Physicochemical Properties

Quantitative experimental data for many physical properties of the acetate salt are not
extensively published. However, based on its chemical structure and information from various
suppliers, we can compile the following table. The properties of the parent amine, or "free
base," are included for comparative context.
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Property Isobutoxyphenyl)methana Isobutoxyphenyl)methana
mine Acetate mine (Free Base)

CAS Number 95597-89-4[1][6][7] 4734-09-2[7][8]

Molecular Formula

C13H21NO3[1][6]

C11H17NO[8][9]

Molecular Weight 239.31 g/mol [2][6][10] 179.26 g/mol [9]
(4- [4-(2-

IUPAC Name isobutoxyphenyl)methanamine  methylpropoxy)phenylmethan
acetate[1] amine[9]

Physical Form Solid[1] Solid, Semi-solid, or Liquid[8]

Solubility

Expected to be soluble in polar
solvents like water, methanol,
and ethanol due to its ionic

nature.

Insoluble in water; soluble in

organic solvents.

Storage Conditions

Inert atmosphere, room
temperature or refrigerated (2-
8°C)[1][11][12].

Keep in dark place, inert
atmosphere, 2-8°C[8][11].

Anticipated Spectroscopic Profile

For a researcher, verifying the identity and purity of a compound is paramount. While specific

spectra for this salt are not publicly available, an experienced scientist can predict the key

features to look for in standard spectroscopic analyses.

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Acetate Signal: A sharp singlet peak around & 1.9-2.1 ppm, corresponding to the three

equivalent protons of the methyl group on the acetate anion.

o Isobutoxy Group: A doublet for the six methyl protons (approx. 6 0.9-1.0 ppm), a multiplet

for the methine proton (approx. & 2.0-2.2 ppm), and a doublet for the methylene (-OCH3-)

protons (approx. 6 3.7-3.8 ppm).
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o Aromatic Protons: Two doublets in the aromatic region (approx. & 6.8-7.3 ppm),
characteristic of a 1,4-disubstituted benzene ring.

o Benzylic Protons: A singlet or broad singlet for the methylene (-CH2-NHs™*) protons
adjacent to the aromatic ring (approx. 6 3.9-4.1 ppm).

o Aminium Protons: A broad, exchangeable signal for the -NHs* protons, the chemical shift
of which is highly dependent on solvent and concentration.

« Infrared (IR) Spectroscopy:

o N-H Stretching: Broad absorption bands in the 2800-3200 cm~1 region, characteristic of
the aminium group (R-NHs*).

o C=0 Stretching: A strong, sharp absorption band around 1550-1610 cm~! and another
near 1400 cm~1, corresponding to the asymmetric and symmetric stretching of the
carboxylate anion (COO").

o C-O Stretching: Strong bands in the 1250-1000 cm~1 region, corresponding to the aryl-
ether and alkyl-ether bonds.

e Mass Spectrometry (MS):

o Using a soft ionization technique like Electrospray lonization (ESI) in positive ion mode,
the primary observable species would be the protonated free base (the cation) at an m/z
corresponding to [C11H17NO + H]*, which is approximately 180.14. The acetate salt itself
will dissociate in solution.

Analytical Workflow for Purity and Identity
Verification

A robust analytical workflow is essential for quality control. The following protocol outlines a
standard High-Performance Liquid Chromatography (HPLC) method for determining the purity
of (4-Isobutoxyphenyl)methanamine acetate.

Logical Workflow Diagram
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Sample & Mobile Phase Preparation

Weigh Sample Accurately
(~10 mg)

Dissolve in Diluent
(e.g., 50:50 Acetonitrile:Water)

Prepare Mobile Phases
(A: Water + 0.1% TFA, B: ACN + 0.1% TFA)

Filter & Degas
All Solutions

HPLC Analysis

Equilibrate C18 Column

Inject Sample

Run Gradient Elution

Detect at 220 nm (UV)

Data Processing

Gntegrate Chromatogram)

:

[Calculate Area % Purity]

Verify Retention Time
Against Standard

Click to download full resolution via product page

Caption: HPLC Workflow for Purity Analysis.
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Detailed HPLC Protocol

This protocol is a self-validating system; the inclusion of a standard and the system suitability
checks ensure the reliability of the results.

Objective: To determine the purity of (4-lsobutoxyphenyl)methanamine acetate by reverse-
phase HPLC with UV detection.

Materials:

e (4-Isobutoxyphenyl)methanamine acetate sample

o Reference standard (if available)

o HPLC grade Acetonitrile (ACN)

e HPLC grade water

 Trifluoroacetic acid (TFA)

e C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size)

Procedure:

e Preparation of Solutions:
o Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFAto 1.0 L of HPLC grade water.
o Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFAto 1.0 L of HPLC grade ACN.
o Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

o Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it
in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

o Chromatographic Conditions:

o Column: C18, 4.6 x 150 mm, 5 pm
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Flow Rate: 1.0 mL/min

[e]

o

Injection Volume: 10 pL

[¢]

Column Temperature: 30°C

UV Detection Wavelength: 220 nm (based on the absorbance of the benzene ring).

[e]

[e]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 10 90
25.0 10 90
251 90 10
| 30.0]190 | 10 |

e Analysis and Data Processing:
o Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
o Inject a blank (diluent) to ensure no system peaks interfere.
o Inject the sample solution.
o Integrate all peaks in the resulting chromatogram.

o Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total
Area of All Peaks) * 100.

Rationale for Choices:

e C18 Column: This is a standard non-polar stationary phase suitable for retaining the
moderately non-polar (4-Isobutoxyphenyl)methanamine cation.
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e TFA: This acid serves two purposes: it acts as an ion-pairing agent to improve peak shape
for the amine and acidifies the mobile phase to ensure the amine remains protonated and
the silanols on the column are suppressed.

o Gradient Elution: A gradient from high aqueous to high organic content ensures that both
polar and non-polar impurities can be effectively eluted and separated from the main analyte
peak.

Safety and Handling

(4-1sobutoxyphenyl)methanamine acetate is classified with the GHSO7 pictogram and a
"Warning" signal word[1][10].

e Hazard Statements: H302 - Harmful if swallowed[1][2][10]. The free base also carries
statements for skin, eye, and respiratory irritation (H315, H319, H335), which should be
considered as potential hazards for the salt as well[8][13].

o Precautionary Statements: Standard laboratory precautions should be taken, including
wearing personal protective equipment (gloves, safety glasses). Specific handling advice
includes P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke
when using this product), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or
doctor/physician if you feel unwell)[10].

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere to prevent moisture absorption and potential degradation. Both room
temperature and refrigerated (2-8°C) conditions are recommended by suppliers[1][12].

Conclusion

(4-1sobutoxyphenyl)methanamine acetate is a compound of significant interest in
pharmaceutical process chemistry. While detailed experimental data on its physical properties
are sparse, a thorough understanding of its chemical nature as an amine salt allows for the
prediction of its spectroscopic characteristics and the development of robust analytical
methods. The HPLC protocol detailed herein provides a reliable framework for its quality
assessment, ensuring its suitability for use in further synthetic applications. This guide serves
as a foundational resource for scientists working with this important intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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